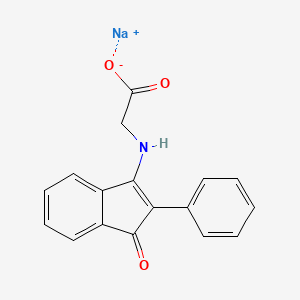
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt
描述
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt: is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features a phenylinden group. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
属性
CAS 编号 |
7606-08-8 |
|---|---|
分子式 |
C17H12NNaO3 |
分子量 |
301.27 g/mol |
IUPAC 名称 |
sodium;2-[(3-oxo-2-phenylinden-1-yl)amino]acetate |
InChI |
InChI=1S/C17H13NO3.Na/c19-14(20)10-18-16-12-8-4-5-9-13(12)17(21)15(16)11-6-2-1-3-7-11;/h1-9,18H,10H2,(H,19,20);/q;+1/p-1 |
InChI 键 |
LDGMBXLIODTCRQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC(=O)[O-].[Na+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt typically involves the reaction of glycine with 1-oxo-2-phenylinden-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenylinden group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted phenylinden compounds.
科学研究应用
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism by which Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt exerts its effects involves its interaction with specific molecular targets. The phenylinden group can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Glycine, N-(1-oxo-2-phenylinden-3-yl)-, monosodium salt
- α-[(2-Methoxy-2-oxoethyl)[3-(2-naphthyl)-1-oxo-2-propynyl]amino]-4-methylbenzenepropionic acid methyl ester
Uniqueness
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a glycine moiety with a phenylinden group sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


